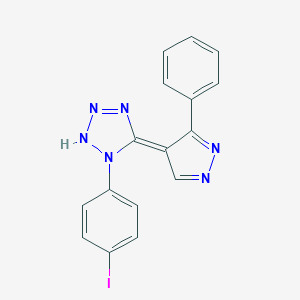
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
作用機序
The mechanism of action of (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole is not fully understood. However, it has been suggested that this compound acts as a potent inhibitor of various enzymes and proteins, including COX-2, MMPs, and HDACs. These enzymes and proteins play a crucial role in the development and progression of various diseases, and inhibition of these targets by (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole may lead to the suppression of disease progression.
Biochemical and Physiological Effects:
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to inhibit the growth of various cancer cells and induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the significant advantages of (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole is its ability to inhibit various enzymes and proteins, making it a potent candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which makes it challenging to use in some experiments.
将来の方向性
There are several future directions for the research on (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole. One of the most significant directions is the development of novel drug candidates based on this compound. The identification of new targets for this compound and the optimization of its pharmacological properties may lead to the development of potent drugs for the treatment of various diseases. Another future direction is the investigation of the potential applications of this compound in materials science and catalysis.
Conclusion:
In conclusion, (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole is a promising compound with potential applications in various fields of scientific research, including medicinal chemistry, materials science, and catalysis. The synthesis of this compound can be achieved through several methods, and it has shown promising results in scientific research. The mechanism of action of this compound is not fully understood, but it has been suggested to act as a potent inhibitor of various enzymes and proteins. (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has various biochemical and physiological effects, and its future directions include the development of novel drug candidates and investigation of potential applications in materials science and catalysis.
合成法
The synthesis of (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole can be achieved through several methods. One of the most common methods is the reaction between 4-iodoaniline and 3-phenyl-1H-pyrazole-4-carboxaldehyde in the presence of sodium azide and copper (I) iodide. The reaction takes place under reflux conditions in DMF (Dimethylformamide) solvent for several hours, and the product is obtained after purification using column chromatography.
科学的研究の応用
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
製品名 |
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole |
|---|---|
分子式 |
C16H11IN6 |
分子量 |
414.2 g/mol |
IUPAC名 |
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole |
InChI |
InChI=1S/C16H11IN6/c17-12-6-8-13(9-7-12)23-16(20-21-22-23)14-10-18-19-15(14)11-4-2-1-3-5-11/h1-10H,(H,20,22)/b16-14+ |
InChIキー |
XSNFEQGKMFSYRQ-JQIJEIRASA-N |
異性体SMILES |
C1=CC=C(C=C1)C\2=NN=C/C2=C\3/N=NNN3C4=CC=C(C=C4)I |
SMILES |
C1=CC=C(C=C1)C2=NN=CC2=C3N=NNN3C4=CC=C(C=C4)I |
正規SMILES |
C1=CC=C(C=C1)C2=NN=CC2=C3N=NNN3C4=CC=C(C=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)

![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)



![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)



![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)